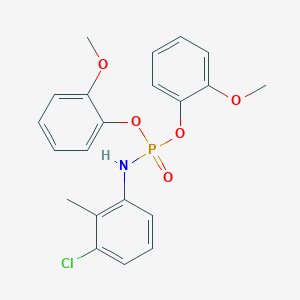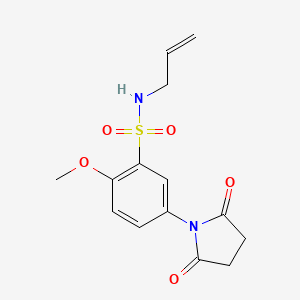
6-chloro-2-methyl-N-1-naphthyl-4-quinolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-methyl-N-1-naphthyl-4-quinolinamine hydrochloride is a chemical compound that belongs to the family of quinoline derivatives. It has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-chloro-2-methyl-N-1-naphthyl-4-quinolinamine hydrochloride is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have antimalarial activity by inhibiting the heme detoxification pathway in Plasmodium falciparum.
Biochemical and Physiological Effects:
6-chloro-2-methyl-N-1-naphthyl-4-quinolinamine hydrochloride has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. It has also been found to have antimalarial activity by inhibiting the heme detoxification pathway in Plasmodium falciparum.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-2-methyl-N-1-naphthyl-4-quinolinamine hydrochloride in lab experiments include its potent antitumor and antimalarial activities, as well as its potential use in the treatment of neurodegenerative disorders. The limitations of using 6-chloro-2-methyl-N-1-naphthyl-4-quinolinamine hydrochloride in lab experiments include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 6-chloro-2-methyl-N-1-naphthyl-4-quinolinamine hydrochloride. One direction is to study its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-2-methyl-N-1-naphthyl-4-quinolinamine hydrochloride.
Méthodes De Synthèse
The synthesis of 6-chloro-2-methyl-N-1-naphthyl-4-quinolinamine hydrochloride involves the reaction of 2-methylnaphthalene-1-amine with 6-chloro-4-quinolinamine in the presence of hydrochloric acid. The product is then purified by recrystallization from ethanol. The yield of the synthesis is around 70%.
Applications De Recherche Scientifique
6-chloro-2-methyl-N-1-naphthyl-4-quinolinamine hydrochloride has been studied extensively for its potential therapeutic applications. It has been found to have antitumor, antimalarial, and antiviral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
6-chloro-2-methyl-N-naphthalen-1-ylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2.ClH/c1-13-11-20(17-12-15(21)9-10-19(17)22-13)23-18-8-4-6-14-5-2-3-7-16(14)18;/h2-12H,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONIGQSQMHRYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-naphthalen-1-ylquinolin-4-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R*,6S*)-4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4969827.png)


![N-(3-chlorobenzyl)-3-[1-(1H-tetrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B4969843.png)
![11-[4-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969858.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B4969859.png)
![N-[4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4969867.png)
![4-(4-bromo-2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4969877.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4969893.png)

![N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4969897.png)
![5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine](/img/structure/B4969904.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4969914.png)